molecular formula C26H23N3O4S B2795764 5-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione CAS No. 627047-58-9

5-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No.: B2795764
CAS No.: 627047-58-9
M. Wt: 473.55
InChI Key: ZSNGKQIYWMNEQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a useful research compound. Its molecular formula is C26H23N3O4S and its molecular weight is 473.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 5-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound through a review of relevant studies and findings.

Chemical Structure and Properties

The compound's structure features a benzodioxole moiety , which is known for its role in various biological activities. The presence of the pyrimidoquinoline framework suggests potential interactions with biological targets such as enzymes and receptors.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC23H24N4O5S
Molecular Weight460.52 g/mol

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of benzodioxole have shown to inhibit Src family kinases (SFKs) which are critical in cancer progression. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation .

Antimicrobial Activity

The structural components of the compound suggest potential antimicrobial properties. Studies have shown that related compounds exhibit activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Enzyme Inhibition

The compound's ability to interact with specific enzymes has been a focal point in research. For example, it may inhibit kinases involved in signaling pathways that regulate cell growth and differentiation. This inhibition could lead to therapeutic effects in diseases characterized by dysregulated kinase activity .

Case Studies

  • Study on Anticancer Activity
    • A study evaluated the effect of similar pyrimidoquinoline derivatives on cancer cell lines. Results indicated that these compounds significantly reduced cell viability and induced apoptosis via caspase activation. The study highlighted the importance of the benzodioxole substituent in enhancing biological activity .
  • Antimicrobial Efficacy
    • Another study tested related compounds against a panel of bacterial pathogens. The results showed promising antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics. The presence of the sulfanyl group was noted to enhance efficacy against resistant strains .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : Binding to active sites of kinases or other enzymes involved in critical signaling pathways.
  • Cell Membrane Interaction : Disruption of bacterial membranes leading to cell lysis.
  • Gene Expression Modulation : Intercalation into DNA or RNA affecting transcription and replication processes.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of quinoline compounds exhibit potent antimicrobial properties. For instance, studies have shown that similar compounds demonstrate effectiveness against various bacterial strains including Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values for related quinoline derivatives suggest that modifications in the structure can enhance antibacterial efficacy .

Anticancer Properties

Quinoline derivatives are also recognized for their anticancer potential. The mechanism often involves the inhibition of cancer cell proliferation through various pathways such as apoptosis induction and cell cycle arrest. Specific studies have highlighted the ability of these compounds to target DNA gyrase, an essential enzyme in bacterial DNA replication that is also implicated in cancer cell proliferation .

Anti-inflammatory Effects

The anti-inflammatory properties of quinoline derivatives have been documented in several studies. These compounds may inhibit key inflammatory mediators and pathways, making them candidates for developing new anti-inflammatory drugs .

Neuroprotective Effects

Emerging research suggests that certain quinoline derivatives may possess neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role. Compounds with similar structures have shown promise in protecting neuronal cells from oxidative damage .

Photonic and Electronic Materials

The structural characteristics of quinoline derivatives allow for their use in developing advanced materials such as organic semiconductors and photonic devices. Their ability to absorb light and convert it into electrical energy makes them suitable candidates for applications in solar cells and light-emitting devices .

Chemical Sensors

Quinoline-based compounds are being explored for their potential as chemical sensors due to their selective binding properties. These sensors can detect various analytes based on changes in optical or electronic properties upon interaction with target molecules .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/ConditionReference
AntimicrobialStaphylococcus aureus
Candida albicans
AnticancerVarious cancer cell lines
Anti-inflammatoryIn vitro models
NeuroprotectiveNeuronal cells

Table 2: Synthesis Conditions Overview

Synthesis MethodKey ConditionsYield (%)
CyclocondensationAcidic medium75-85%
Solvent-free synthesisHigh temperature60-70%
Microwave-assisted synthesisShort reaction time90%

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-2-[(4-methylphenyl)methylsulfanyl]-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O4S/c1-14-5-7-15(8-6-14)12-34-26-28-24-23(25(31)29-26)21(22-17(27-24)3-2-4-18(22)30)16-9-10-19-20(11-16)33-13-32-19/h5-11,21H,2-4,12-13H2,1H3,(H2,27,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSNGKQIYWMNEQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(C(C4=C(N3)CCCC4=O)C5=CC6=C(C=C5)OCO6)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.